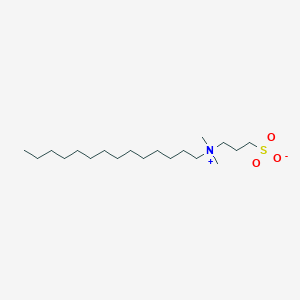
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Overview
Description
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as Zwittergent 3-14, is a synthetic zwitterionic detergent . Unlike other amphoteric surfactants, it retains its zwitterionic character over a broad pH range . This property is attributed to the presence of a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength .
Molecular Structure Analysis
The molecular formula of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is C19H41NO3S . The InChI string is InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3 . The Canonical SMILES is CCCCCCCCCCCCCCN+©CCCS(=O)(=O)[O-] .Physical And Chemical Properties Analysis
The molecular weight of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is 363.6 g/mol . It is a white solid or powder . The aggregation number is 83 and the critical micelle concentration (CMC) is between 100 - 400 μM .Scientific Research Applications
Zwitterionic Detergent
“3-(N,N-Dimethylmyristylammonio)propanesulfonate” is a zwitterionic detergent . Zwitterionic detergents are surfactants that carry both positive and negative charges. They are often used in the solubilization of proteins.
Electrostatic Ion Chromatography
This compound has been used in various electrostatic ion chromatography techniques . Electrostatic ion chromatography is a type of chromatography used for separating ions and polar molecules based on their charge.
Quantifying Perchlorate in Biological Samples
It has been used in a study to assess a method for quantifying perchlorate in biological samples using Capillary Electrophoresis (CE) and capacitively coupled contactless conductivity detection . This is a technique used for the detection and measurement of small ions.
Establishing Adsorbents for Elimination of Water-Soluble Organic Dyes
The compound has also been used in a study to investigate an approach for establishing adsorbents for elimination of water-soluble organic dyes . This is particularly useful in wastewater treatment processes.
Mechanism of Action
Target of Action
3-(N,N-Dimethylmyristylammonio)propanesulfonate, also known as Zwittergent 3-14, Myristyl sulfobetaine, or N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant . Its primary targets are membrane-bound proteins and other hydrophobic biomolecules . These targets play crucial roles in various biological processes, including signal transduction, transport of molecules, and cellular structure.
Mode of Action
Zwittergent 3-14 interacts with its targets by solubilizing and purifying them . It has both hydrophilic and hydrophobic moieties, which allows it to interact with a wide range of biomolecules . The long hydrocarbon chains provide it with good membrane penetration and solubilization capabilities, while the sulfonate and quaternary ammonium groups ensure water solubility and charge neutrality .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The primary result of Zwittergent 3-14’s action is the solubilization and purification of membrane-bound proteins and other hydrophobic biomolecules . This allows these biomolecules to be studied in aqueous solutions, facilitating various biochemical and molecular biology techniques .
Safety and Hazards
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is slightly hazardous in case of skin contact (irritant), ingestion, and inhalation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere, and protected from moisture .
Future Directions
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has been used in research for evaluating structural changes in proteins in mixed systems of ionic and zwitterionic surfactants . It has also been used in studies investigating the interactions between ionic liquids and zwitterionic surfactants . These studies suggest potential future directions for the use of this compound in various applications.
properties
IUPAC Name |
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHATUINFZWUDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074538 | |
| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14933-09-6 | |
| Record name | Zwittergent 3-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zwittergent 3-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(3-sulphonatopropyl)tetradecylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfobetaine 14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XSY3J2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Zwittergent 3-14 effectively solubilizes membrane proteins by disrupting lipid bilayers and coating hydrophobic regions of the proteins. This prevents aggregation and maintains protein solubility. [, , ]
A: While Zwittergent 3-14 is considered relatively mild, its effect on protein activity is case-dependent. Some studies show retention of activity in solubilized proteins [, , , ], while others report alterations in enzyme kinetics [, ].
A: Yes, Zwittergent 3-14-solubilized proteins can be reconstituted into proteoliposomes, enabling functional studies of membrane proteins in a controlled environment. []
A: The molecular formula of Zwittergent 3-14 is C19H41NO3S. It has a molecular weight of 363.6 g/mol. []
A: Zwittergent 3-14 is advantageous due to its non-denaturing properties and compatibility with various chromatographic techniques, including ion exchange and gel filtration. [, , ]
A: Yes, Zwittergent 3-14 can be used in refolding protocols for recombinant proteins initially expressed as inclusion bodies. [, ]
ANone: Zwittergent 3-14 is not known to have intrinsic catalytic activity. It is primarily used as a solubilizing agent for membrane proteins and in refolding protocols.
A: Studies on Surfactin/betaine/PAM mixtures indicate that the length of the alkyl chain in betaines significantly impacts their interaction with the polymer. []
ANone: Zwittergent 3-14 is generally stable in solution, but specific information regarding its stability under various conditions was not found in the provided papers.
ANone: The provided research focuses on the biochemical and biophysical applications of Zwittergent 3-14. Information regarding its pharmacological properties, toxicity, and related aspects was not found within these papers.
A: Several alternatives exist, including other zwitterionic detergents (e.g., CHAPS), non-ionic detergents (e.g., Triton X-100, octylglucoside), and anionic detergents (e.g., deoxycholate). The choice of detergent depends on the specific application and target protein. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



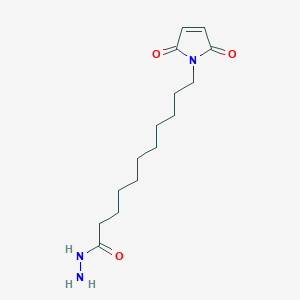


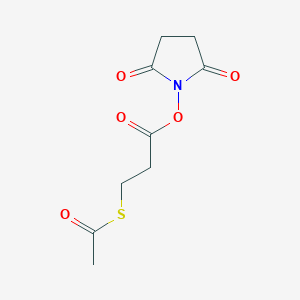

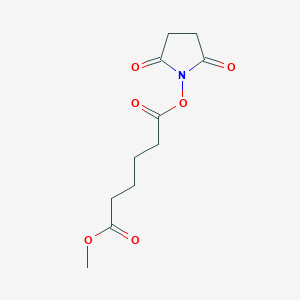

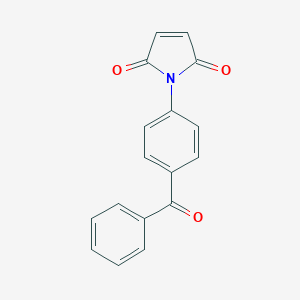


![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)


